

VHL Ligand 14: A Technical Guide for Drug Discovery Professionals

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An in-depth technical guide on the chemical properties, synthesis, and biological activity of **VHL Ligand 14**, a key building block for Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Estrogen Receptor Alpha (ERα).

This document provides a comprehensive overview of **VHL Ligand 14**, a crucial component in the development of PROTACs for targeted protein degradation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this E3 ligase ligand.

Chemical and Physical Properties

VHL Ligand 14 is a synthetic molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its recruitment of VHL is a critical step in the mechanism of action for PROTACs that are designed to degrade specific target proteins.[1]



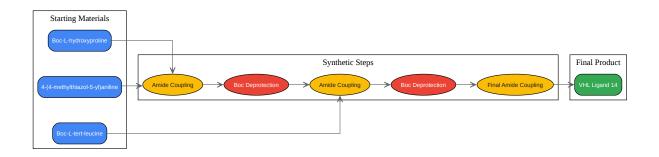
Property	Value	Source
Molecular Formula	C25H34N4O4S	[2]
Molecular Weight	486.63 g/mol	[2]
CAS Number	2010986-87-3	[2]
Appearance	White to off-white solid	[2]
Binding Affinity (IC ₅₀)	196 nM (to VHL)	[2]
Solubility	≥ 100 mg/mL in DMSO	[2]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[2]
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	[2]

Note: Specific data for melting point, boiling point, and pKa are not readily available in the reviewed literature.

Synthesis

While a specific, detailed synthesis protocol for **VHL Ligand 14** is not publicly available, the synthesis of analogous VHL ligands is well-documented.[3][4] These syntheses generally involve a multi-step approach, often culminating in the coupling of a substituted hydroxyproline core with other key fragments. The following diagram illustrates a plausible synthetic strategy based on established methods for similar VHL ligands.





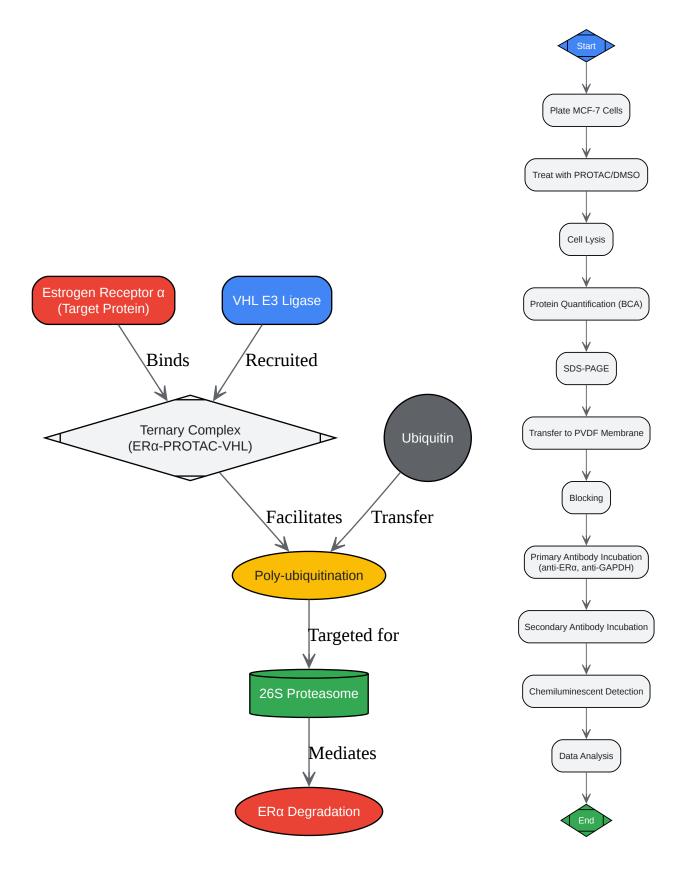
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Caption: Plausible synthetic workflow for VHL Ligand 14.

Mechanism of Action in PROTACs

VHL Ligand 14 serves as the E3 ligase-recruiting moiety in a PROTAC. The PROTAC itself is a heterobifunctional molecule, containing a ligand for the target protein (e.g., $ER\alpha$), a linker, and the VHL ligand. The binding of the PROTAC to both the target protein and the VHL E3 ligase brings them into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][5]





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